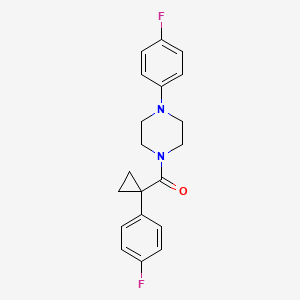

(1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the brain that plays a critical role in regulating neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Applications De Recherche Scientifique

Anticancer and Antituberculosis Properties

Research has demonstrated the synthesis and effectiveness of (1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone derivatives in the treatment of cancer and tuberculosis. A study by Mallikarjuna et al. (2014) synthesized derivatives of this compound and tested them for in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. The findings suggested that some derivatives exhibited significant antituberculosis and anticancer activities, with compounds showing specific activity against both tuberculosis bacteria and cancer cells (Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).

Antitubercular Activities

Further investigation into the antitubercular capabilities of related compounds was conducted by Bisht et al. (2010), where a series of phenyl cyclopropyl methanones showed potent antitubercular activity against Mycobacterium tuberculosis H37Rv. This study highlighted the potential of these compounds, including those with similar structures to (1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone, in treating tuberculosis with specific compounds demonstrating significant in vitro antitubercular activity (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, & Mishra, 2010).

Chemical Analysis and Synthesis Methods

On the analytical side, studies like that of El-Sherbiny et al. (2005) have explored methods for the separation and analysis of flunarizine hydrochloride and its degradation products, providing insights into the chemical analysis techniques that can be applied to closely related compounds. This research contributes to the broader understanding of chemical properties and stability of fluoroquinolones and their derivatives (El-Sherbiny, Eid, El-wasseef, Riyad M Al-Ashan, & Belal, 2005).

Solvent-Polarity Reconfigurable Fluorescent Logic Gates

In a different application, Gauci and Magri (2022) designed and synthesized compounds incorporating piperazine and fluorophenyl units, similar to the compound , for use as fluorescent logic gates. These compounds demonstrated the ability to reconfigure logic functions based on solvent polarity, indicating potential applications in the development of smart materials and sensors (Gauci & Magri, 2022).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as piperazine derivatives, have been extensively investigated due to their wide clinical applications in the therapy of functional diseases .

Mode of Action

It is known that piperazine derivatives interact with multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

It is known that indole derivatives, which share some structural similarities with the compound , possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s structure suggests that it may have certain pharmacokinetic properties common to other piperazine derivatives .

Result of Action

It is known that similar compounds have shown considerable activity against certain diseases .

Action Environment

It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s health status, and environmental conditions .

Propriétés

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N2O/c21-16-3-1-15(2-4-16)20(9-10-20)19(25)24-13-11-23(12-14-24)18-7-5-17(22)6-8-18/h1-8H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLNPQMRUIWIMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Fluorophenyl)cyclopropyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2431876.png)

![1-[(4-Chlorophenyl)sulfonyl]-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2431878.png)

![4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2431881.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2431884.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2431891.png)

![1-(4-Benzylpiperidin-1-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2431892.png)

![2-(3-(4-Chlorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431895.png)

![4-(6-chloro-3-pyridinyl)-3-[(6-chloro-3-pyridinyl)methyl]-2-butanone O-methyloxime](/img/structure/B2431896.png)

![N-(2,3-dimethylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2431897.png)